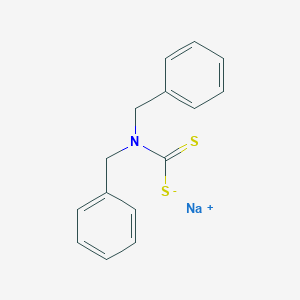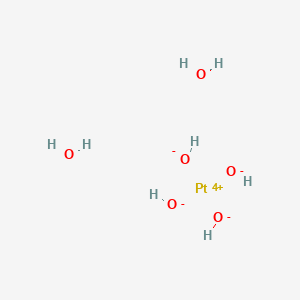
Platinum, diaquatetrahydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Platinum, diaquatetrahydroxy-” is also known as “Hexahydroxyplatinic acid” or “Diaquatetrahydroxyplatinum”. It is a compound of platinum, one of the six platinum group metals (PGMs) which are transition metals occurring in the d-block of the periodic table . The molecular formula of this compound is H14O6Pt . Platinum is a silvery, whitish-gray, malleable, ductile metal .
Chemical Reactions Analysis
Platinum-based agents, including “Platinum, diaquatetrahydroxy-”, establish a molecular landscape that can be further exploited therapeutically . They stop tumor growth by cross-linking guanine bases in DNA double-helix strands - directly attacking DNA .
作用机制
Target of Action
Platinum-based drugs, including Platinum, diaquatetrahydroxy-, have revolutionized cancer chemotherapy . These drugs primarily target specific organelles in cancer cells . The primary targets include the nucleus, mitochondria, endoplasmic reticulum (ER), and lysosomes . These organelles play crucial roles in cell survival, growth, and proliferation, making them ideal targets for anticancer drugs .
Mode of Action
Platinum-based antineoplastic agents, including Platinum, diaquatetrahydroxy-, cause crosslinking of DNA as monoadduct, interstrand crosslinks, intrastrand crosslinks, or DNA protein crosslinks . They act mainly on the adjacent N-7 position of guanine, forming a 1, 2 intrastrand crosslink . The resultant crosslinking inhibits DNA repair and/or DNA synthesis . This unique mode of action leads to specific patterns of damage in DNA, which can kill cancer cells but can also increase the risk of secondary tumors developing .
Biochemical Pathways
The biochemical pathways affected by Platinum, diaquatetrahydroxy-, are primarily related to DNA repair and energy metabolism . The drug disrupts mitochondrial oxidative phosphorylation and glycolysis, leading to significant changes in the energy metabolism of cancer cells . This disruption, in addition to DNA binding, plays a crucial role in the antitumor activity of platinum complexes .
Pharmacokinetics
The pharmacokinetics of platinum-based drugs involve absorption, distribution, metabolism, and excretion (ADME). Platinum-based drugs, once inside the cell, undergo aquation to form more reactive species that can initiate cytotoxic effects against biomolecules, mainly DNA . The pharmacokinetics of these drugs are complex and can be influenced by various factors, including the specific drug formulation, route of administration, and patient-specific factors .
Result of Action
The primary result of the action of Platinum, diaquatetrahydroxy-, is the induction of cell death or apoptosis . This occurs through the formation of DNA lesions, which trigger a series of cellular responses leading to apoptosis . The drug’s action can also lead to the release of cytochrome c from mitochondria, further promoting apoptosis .
Action Environment
The action, efficacy, and stability of Platinum, diaquatetrahydroxy-, can be influenced by various environmental factors. Platinum has emerged as a critical mineral in the global energy transition . It is invaluable in making electrolyzers and fuel cells cost-competitive . Therefore, the availability and cost of platinum could potentially influence the action and efficacy of Platinum, diaquatetrahydroxy- .
未来方向
There is a growing interest in the development of new platinum anticancer complexes . New classes of platinum drug candidates such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum(IV) prodrugs and platinum-based drug delivery systems are being explored . The use of platinum-based agents in combination with DNA damage response-targeting therapies is also a promising strategy .
属性
IUPAC Name |
platinum(4+);tetrahydroxide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/q;;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXDKMTYQJUXAB-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[OH-].[OH-].[OH-].[OH-].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O6Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52438-26-3 |
Source


|
| Record name | Diaquatetrahydroxyplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, diaquatetrahydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052438263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, diaquatetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
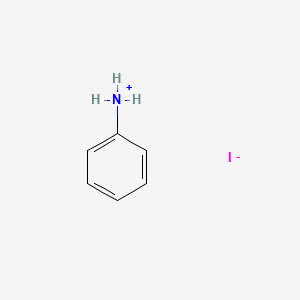
![1,1'-[Methylenebis(P-phenyleneoxy)]dipropan-2-OL](/img/structure/B7824076.png)
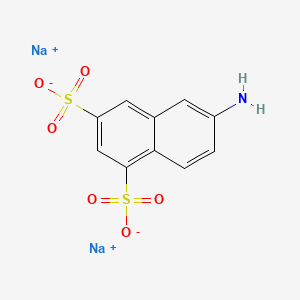
![Decyl sulfate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium](/img/structure/B7824099.png)
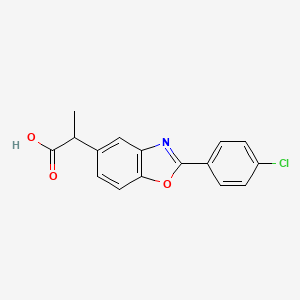
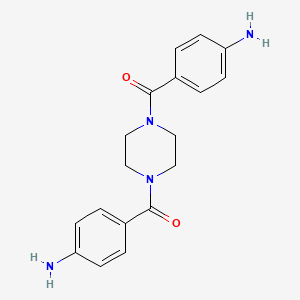
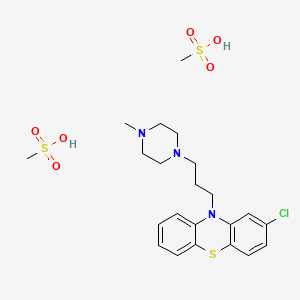
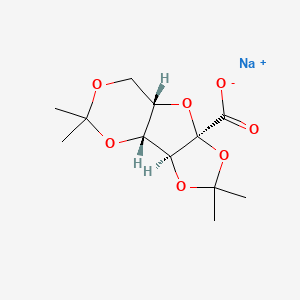
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)
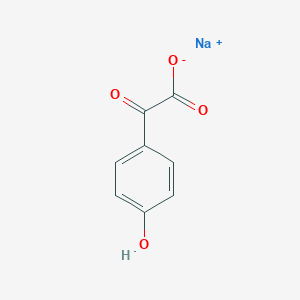

![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B7824186.png)

